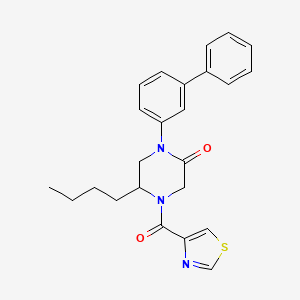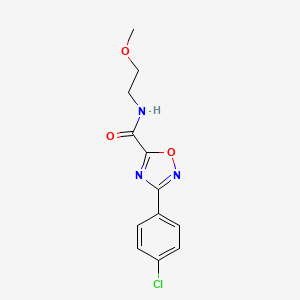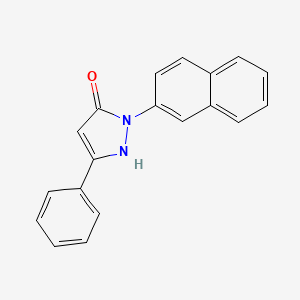
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用机制
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone selectively binds to the active site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. Inhibition of BTK leads to the disruption of this pathway, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to induce apoptosis in B-cells, which is a desirable effect in the treatment of B-cell malignancies. In addition, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. This effect may be beneficial in the treatment of autoimmune diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal models. However, one limitation of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several areas of future research that could be explored with 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone. One potential direction is the development of combination therapies with other agents, such as immune checkpoint inhibitors, to enhance the anti-tumor effects of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone. Another direction is the investigation of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, the potential use of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone in the treatment of autoimmune diseases, such as rheumatoid arthritis, could also be explored.
合成方法
The synthesis of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone involves a multi-step process, which begins with the reaction of 3-biphenylcarboxylic acid with butylamine to form the corresponding amide. This is followed by the reaction of the amide with thionyl chloride to generate the corresponding acid chloride, which is then reacted with 4-amino-1,3-thiazole-5-carboxamide to form the thiazole derivative. Finally, the thiazole derivative is reacted with 1-(piperazin-1-yl)propan-2-one to form 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone.
科学研究应用
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies. In a study published in Blood, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone was shown to inhibit BTK activity in CLL cells and induce apoptosis (programmed cell death) in these cells. In another study published in Cancer Research, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone was shown to inhibit the growth of MCL cells both in vitro and in vivo.
属性
IUPAC Name |
5-butyl-1-(3-phenylphenyl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-2-3-11-21-14-26(23(28)15-27(21)24(29)22-16-30-17-25-22)20-12-7-10-19(13-20)18-8-5-4-6-9-18/h4-10,12-13,16-17,21H,2-3,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUZGRSFVASIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)
![6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5587730.png)
![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)


![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5587770.png)


![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)
![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)
![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)